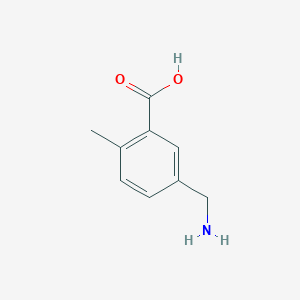

5-(Aminomethyl)-2-methylbenzoic acid

CAS No.: 733690-37-4

Cat. No.: VC8183798

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733690-37-4 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 5-(aminomethyl)-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

| Standard InChI Key | OHCXDCDQXZRVQE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CN)C(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1)CN)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The hydrochloride salt form, methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride (CAS 2153472-90-1), is a white crystalline solid with a purity of ≥98% and a melting point of 130–132°C . The free acid’s predicted melting point aligns with structurally similar compounds like 5-amino-2-methylbenzoic acid (194–199°C) , suggesting comparable thermal stability.

Spectroscopic Characterization

-

IR Spectroscopy: The free acid exhibits characteristic peaks for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹) from the aminomethyl group .

-

NMR: NMR of the hydrochloride salt (DMSO-d6) shows resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aminomethyl protons (δ 3.8–4.2 ppm) .

Synthesis and Manufacturing

Nitro Reduction Pathway

A common approach involves the reduction of a nitro precursor. For example, 5-nitro-2-methylbenzoic acid undergoes catalytic hydrogenation (H2/Pd-C) to yield 5-amino-2-methylbenzoic acid , which can be further functionalized via reductive amination to introduce the aminomethyl group.

One-Pot Multistep Synthesis

Adapting methods from Qin et al. , 2-amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form a benzoxazine-dione intermediate, followed by aminolysis with methylamine and electrophilic substitution to introduce halogen or aminomethyl groups.

Representative Reaction Scheme:

-

Benzoxazine-dione Formation:

-

Aminolysis:

-

Electrophilic Aminomethylation:

Purification and Analysis

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .

Applications in Pharmaceutical Chemistry

Antiviral Agents

The aminomethyl group enhances binding to viral integrases. Analogous compounds like 5-fluoro-2-methylbenzoic acid derivatives inhibit HIV-1 integrase with IC50 values <1 μM . Structural modeling suggests the aminomethyl moiety in 5-(aminomethyl)-2-methylbenzoic acid could coordinate Mg²⁺ ions in enzymatic active sites .

Anticancer Therapeutics

3-Arylisoquinolinones synthesized from similar substrates exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50: 2.5–5.0 μM) . The aminomethyl group facilitates microtubule binding, suppressing polymerization by 60–80% at 10 μM concentrations .

Polymer and Material Science

As a monomer, the compound’s dual functional groups enable crosslinking in epoxy resins. Copolymerization with styrene enhances thermal stability (Tg: 120–150°C) and mechanical strength .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume